An In-depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid (CAS 871329-68-9)
An In-depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid (CAS 871329-68-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(azetidin-1-ylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry. The document delves into its chemical properties, a representative synthesis pathway, and its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the strategic importance of the azetidine and phenylboronic acid motifs in drug discovery, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, offering both theoretical insights and practical, actionable protocols.
Introduction: A Molecule of Strategic Importance in Drug Discovery
4-(Azetidin-1-ylsulfonyl)phenylboronic acid has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its structure uniquely combines two key pharmacophoric elements: a strained azetidine ring and a versatile phenylboronic acid moiety.
The azetidine ring , a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry. Its strained nature provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the azetidine moiety can serve as a bioisosteric replacement for larger, more flexible amine groups, often leading to improved physicochemical properties such as solubility and metabolic stability.
The phenylboronic acid group is a cornerstone of modern synthetic chemistry, primarily due to its central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The stability, generally low toxicity, and commercial availability of boronic acids make them ideal reagents for late-stage functionalization in drug development programs.
The combination of these two functionalities in 4-(azetidin-1-ylsulfonyl)phenylboronic acid makes it a particularly attractive building block for creating libraries of novel compounds for biological screening. Its designation as a "Protein Degrader Building Block" by commercial suppliers highlights its utility in the synthesis of PROTACs, a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871329-68-9 | [1][2] |
| Molecular Formula | C₉H₁₂BNO₄S | [1][2] |
| Molecular Weight | 241.07 g/mol | [2] |
| Appearance | White to off-white solid | Generic boronic acid property |
| Purity | ≥96% | [1] |
Predicted ¹H and ¹³C NMR Data
While experimental spectra are not publicly available, the following are predicted chemical shifts based on the analysis of similar structures.
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (s, 2H, B(OH)₂), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (t, J = 7.6 Hz, 4H, azetidine-CH₂), 2.15 (quint, J = 7.6 Hz, 2H, azetidine-CH₂).
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¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 140.1, 134.8, 125.9, 125.0, 52.3, 16.8.
Safety and Handling
4-(Azetidin-1-ylsulfonyl)phenylboronic acid should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements:
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May cause skin irritation.
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May cause serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves/protective clothing/eye protection/face protection.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid: A Representative Protocol
While this compound is commercially available, an understanding of its synthesis is valuable for researchers. The following is a representative two-step synthetic route based on established chemical transformations.
Caption: Proposed two-step synthesis of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid.
Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine
This step involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base to neutralize the HCl byproduct.
Protocol:
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To a solution of azetidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-((4-bromophenyl)sulfonyl)azetidine.
Step 2: Synthesis of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
This step utilizes a lithium-halogen exchange followed by trapping with a borate ester to install the boronic acid functionality.
Protocol:
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Dissolve 1-((4-bromophenyl)sulfonyl)azetidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
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Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude 4-(azetidin-1-ylsulfonyl)phenylboronic acid can be purified by recrystallization or precipitation.
Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol
The primary utility of 4-(azetidin-1-ylsulfonyl)phenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling:
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To a reaction vessel, add the aryl halide (1.0 equivalent), 4-(azetidin-1-ylsulfonyl)phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
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Purge the vessel with an inert gas (argon or nitrogen).
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Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Role in Drug Discovery: A Key Component of PROTACs
The designation of 4-(azetidin-1-ylsulfonyl)phenylboronic acid as a "Protein Degrader Building Block" underscores its importance in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
By simultaneously binding to the POI and an E3 ligase, a PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome. This catalytic mode of action offers a significant advantage over traditional inhibitors.
4-(Azetidin-1-ylsulfonyl)phenylboronic acid is typically incorporated into the linker or the POI-binding ligand of a PROTAC via a Suzuki-Miyaura coupling reaction. The azetidinosulfonylphenyl group can provide desirable physicochemical properties and vectoral attributes to the final PROTAC molecule.





